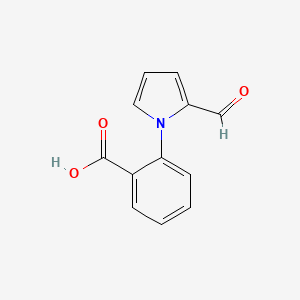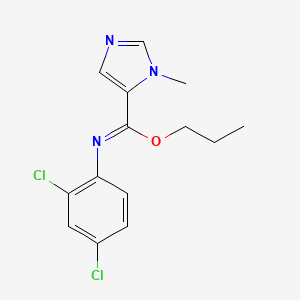
propyl N-(2,4-dichlorophenyl)-1-methyl-1H-imidazole-5-carboximidoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of complexes involving imidazole derivatives, like propyl N-(2,4-dichlorophenyl)-1-methyl-1H-imidazole-5-carboximidoate, are essential in understanding their chemical properties and potential applications. One study discusses the synthesis of palladium(II) complexes with a novel chelating iminocarbene ligand, highlighting the compound's formation process and its structural analysis, which aids in the understanding of such chemicals’ reactive nature and potential applications in catalysis or material science (Frøseth et al., 2003).
Antifungal Activity
- The antifungal properties of imidazole derivatives, including compounds similar to this compound, have been explored. A study from 1964 shows some imidazole derivatives' effectiveness against various fungal strains, providing a foundation for developing new antifungal agents (Ellis et al., 1964).
Anticancer and Antimicrobial Activity
- Research on novel biologically potent heterocyclic compounds incorporating imidazole rings demonstrates significant anticancer and antimicrobial activities. These findings indicate the potential of such compounds in pharmaceutical applications, particularly in developing new drugs against cancer and microbial infections (Katariya et al., 2021).
Corrosion Inhibition
- The efficacy of imidazole derivatives in corrosion inhibition has been evaluated, showing high performance in protecting metals against corrosion. This application is crucial in industrial settings, where corrosion can lead to significant economic losses. Such studies provide insights into developing more effective corrosion inhibitors (Saady et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds such as propiconazole, a triazole fungicide, are known to inhibit the 14-alpha demethylase enzyme . This enzyme is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound likely interacts with its target enzyme by binding to its active site, thereby inhibiting the enzyme’s function . This inhibition disrupts the synthesis of ergosterol, leading to impaired growth and proliferation of the fungus .
Biochemical Pathways
The compound’s action affects the ergosterol biosynthesis pathway. By inhibiting the 14-alpha demethylase enzyme, the compound prevents the conversion of lanosterol to ergosterol . This disruption can lead to the accumulation of toxic intermediates and a deficiency of ergosterol, causing instability and increased permeability of the fungal cell membrane .
Pharmacokinetics
Similar compounds like propiconazole are known to be systemic fungicides , suggesting that they can be absorbed and distributed throughout the organism to exert their effects. The metabolism and excretion of these compounds can vary depending on several factors, including the organism’s physiology and the compound’s chemical structure.
Result of Action
The primary result of the compound’s action is the inhibition of fungal growth and proliferation. By disrupting ergosterol synthesis, the compound causes detrimental changes to the fungal cell membrane that can lead to cell death .
Safety and Hazards
Eigenschaften
IUPAC Name |
propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-3-6-20-14(13-8-17-9-19(13)2)18-12-5-4-10(15)7-11(12)16/h4-5,7-9H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDVMPRBKHEJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=NC1=C(C=C(C=C1)Cl)Cl)C2=CN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

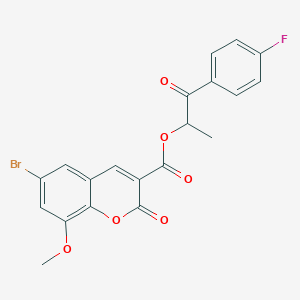


![N-(2-ethyl-6-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2924967.png)
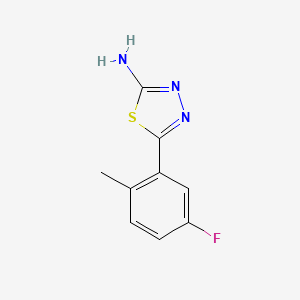
![6-(2-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2924969.png)
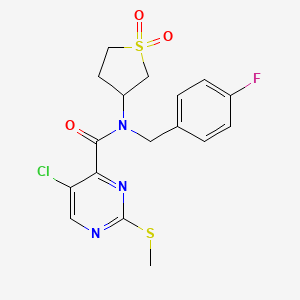
![(Z)-methyl 2-(2-((2-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924972.png)
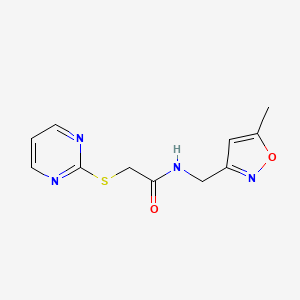

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B2924980.png)
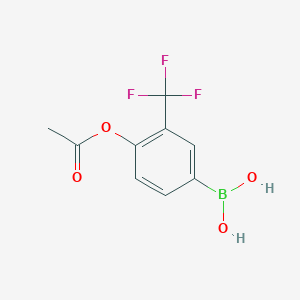
![N-[[4-(2-chlorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2924983.png)
